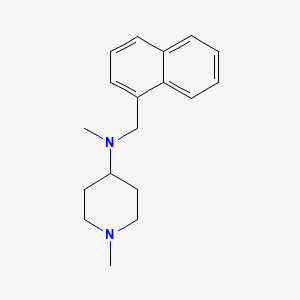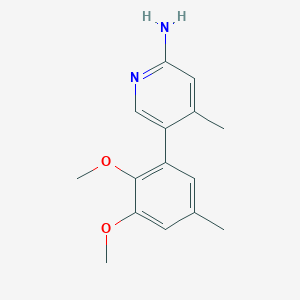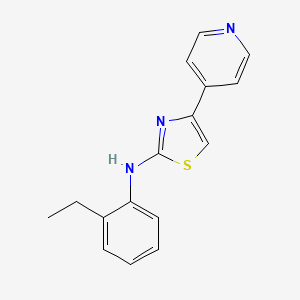
N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine, also known as DMAP, is a chemical compound that belongs to the class of piperidine derivatives. DMAP has gained significant attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of new drugs.
Scientific Research Applications
N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been extensively studied in medicinal chemistry due to its potential applications in the development of new drugs. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been reported to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has also been investigated for its potential use as a selective dopamine transporter ligand.
Mechanism of Action
The exact mechanism of action of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine is not fully understood. However, it is believed that N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine exerts its pharmacological effects by modulating the activity of neurotransmitters, particularly dopamine. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been shown to inhibit the reuptake of dopamine, leading to an increase in the concentration of dopamine in the synaptic cleft. This, in turn, leads to an enhancement of dopaminergic neurotransmission, which is thought to underlie the analgesic and antipsychotic effects of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine.
Biochemical and Physiological Effects:
N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been reported to exhibit a wide range of biochemical and physiological effects. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been shown to reduce pain sensitivity in animal models, suggesting that it may have potential applications as an analgesic. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has also been shown to exhibit anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders. Additionally, N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been reported to have antipsychotic effects, which may be useful in the treatment of schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine is its potential as a selective dopamine transporter ligand. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been shown to have a high affinity for the dopamine transporter, making it a promising candidate for the development of new drugs for the treatment of dopamine-related disorders. However, one of the limitations of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine. One area of research is the development of new drugs based on the structure of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine. Researchers are exploring the potential of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine derivatives as potential analgesics, anti-inflammatory agents, and antipsychotics. Another area of research is the investigation of the mechanism of action of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine. Researchers are working to elucidate the exact mechanism by which N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine exerts its pharmacological effects. Finally, researchers are exploring the potential of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine for the treatment of other dopamine-related disorders, such as Parkinson's disease.
Synthesis Methods
The synthesis of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine involves the reaction of 1-naphthylmethylamine with 4-piperidone in the presence of dimethylamine. The reaction takes place at high temperature and pressure, and the product is obtained in good yield. The purity of the product can be enhanced by recrystallization.
properties
IUPAC Name |
N,1-dimethyl-N-(naphthalen-1-ylmethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-19-12-10-17(11-13-19)20(2)14-16-8-5-7-15-6-3-4-9-18(15)16/h3-9,17H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCJNBMJTVBKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-N-(naphthalen-1-ylmethyl)piperidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4S*)-1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5685434.png)

![4-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinazolin-2(1H)-one](/img/structure/B5685444.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-(methoxymethyl)pyridine-2-carboxamide](/img/structure/B5685454.png)


![3-(cyclopropylmethyl)-1-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5685476.png)
![2-(4-fluorophenyl)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5685490.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2,4-difluorophenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685498.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylamino)isonicotinamide](/img/structure/B5685507.png)
![6-benzylidene-3-(2-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5685520.png)
![2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B5685528.png)
![5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5685534.png)